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molecular formula C11H22N2O6S B1610521 1-Ethyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate CAS No. 790663-77-3

1-Ethyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate

Cat. No. B1610521
M. Wt: 310.37 g/mol
InChI Key: YWHZQHRLNXKZNA-UHFFFAOYSA-M
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Patent
US07655803B2

Procedure details

In a 100 ml Schlenk flask, 16.27 g (0.129 moles) of dimethyl sulfate was slowly added dropwise to 12.40 g (0.129 moles) of ethylimidazole with ice cooling and under a blanket gas. Stirring of the mixture was continued at room temperature over night. After the addition of 30.92 g (0.258 moles; 2 equ.) of diethylene glycol monomethyl ether, the volatile fractions were removed in a distillation apparatus at 160° C. for 5 hours. After drying the mixture in a high vacuum, 1-methyl-3-ethylimidazolium 2-(2-methoxyethoxy)ethyl sulfate was obtained as a low-viscous, slightly yellow liquid in quantitative yield.
Quantity
16.27 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
30.92 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O:6][CH3:7])([O:4][CH3:5])(=[O:3])=[O:2].C([C:10]1[NH:11][CH:12]=[CH:13][N:14]=1)C.[CH3:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21]O>>[CH3:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:7][O:6][S:1]([O-:4])(=[O:2])=[O:3].[CH3:5][N+:14]1[CH:13]=[CH:12][N:11]([CH2:20][CH3:21])[CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
16.27 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
12.4 g
Type
reactant
Smiles
C(C)C=1NC=CN1
Step Two
Name
Quantity
30.92 g
Type
reactant
Smiles
COCCOCCO

Conditions

Stirring
Type
CUSTOM
Details
Stirring of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued at room temperature over night
CUSTOM
Type
CUSTOM
Details
the volatile fractions were removed in a distillation apparatus at 160° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After drying the mixture in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
COCCOCCOS(=O)(=O)[O-].C[N+]1=CN(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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